molecular formula C6H10N4O B13195769 1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one

1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one

Cat. No.: B13195769
M. Wt: 154.17 g/mol
InChI Key: JSXVTDOFEBOHML-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: The parent compound, which lacks the aminomethyl and propan-2-one substituents.

    4-Aminomethyl-1H-1,2,3-triazole: Similar structure but without the propan-2-one group.

    1-(1H-1,2,3-Triazol-1-yl)propan-2-one: Lacks the aminomethyl group

Uniqueness: 1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(aminomethyl)triazol-1-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5(11)3-10-4-6(2-7)8-9-10/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXVTDOFEBOHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(N=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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